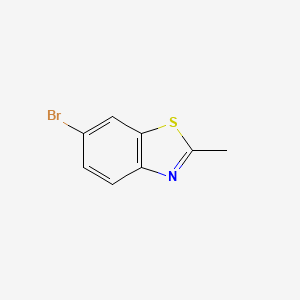

6-Bromo-2-methyl-1,3-benzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-bromo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBQNFVPWXRIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201085 | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-21-2 | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5304-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole from N-(4-bromo-2-iodophenyl)acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-methyl-1,3-benzothiazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The primary focus of this document is a detailed exploration of a robust synthetic route commencing from the readily accessible starting material, N-(4-bromo-2-iodophenyl)acetamide. This guide delves into the underlying chemical principles, offers a meticulously detailed experimental protocol, and elucidates the reaction mechanism. Furthermore, a comparative analysis with alternative synthetic strategies, such as palladium-catalyzed C-H functionalization, is presented to provide a broader context for researchers in the field. This document is intended to serve as a practical and intellectually stimulating resource for chemists engaged in the synthesis of substituted benzothiazoles.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic motif that features prominently in a wide array of biologically active compounds and functional materials.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in the development of pharmaceuticals, with applications spanning anticancer, antibacterial, and neuroprotective agents.[1][2] The specific substitution pattern of the benzothiazole core dictates its biological activity and physical properties, making the development of versatile and efficient synthetic methodologies for its derivatives a paramount objective in modern organic chemistry. This guide focuses on the synthesis of this compound, a key intermediate for the elaboration of more complex molecular architectures.

Strategic Overview: A Copper-Catalyzed Intramolecular Cyclization Approach

The synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide is a compelling example of a cascade reaction involving an initial sulfur source introduction followed by an intramolecular C-S bond formation. This strategy leverages the differential reactivity of the aryl halides present in the starting material, with the iodo group being more susceptible to nucleophilic substitution than the bromo group.

The overall transformation can be conceptually divided into three key stages:

-

Preparation of the Starting Material: Synthesis of N-(4-bromo-2-iodophenyl)acetamide from commercially available 4-bromo-2-iodoaniline.

-

Sulfur Introduction and Thioamide Formation: In situ generation of a thioamide or a related sulfur-containing intermediate.

-

Intramolecular Cyclization: Copper-catalyzed intramolecular C-S bond formation to construct the thiazole ring.

This approach is advantageous due to the relatively low cost and ready availability of the reagents, as well as the operational simplicity of the procedure.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide.

Synthesis of the Starting Material: N-(4-bromo-2-iodophenyl)acetamide

The starting material, N-(4-bromo-2-iodophenyl)acetamide, can be readily prepared from 4-bromo-2-iodoaniline through standard acylation procedures. 4-bromo-2-iodoaniline itself is a commercially available compound or can be synthesized from 4-bromoaniline.[3][4]

To a solution of 4-bromo-2-iodoaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added an acylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acid byproduct. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion. Upon completion, an aqueous work-up followed by recrystallization or column chromatography affords pure N-(4-bromo-2-iodophenyl)acetamide.

Synthesis of this compound

The following protocol is adapted from established procedures.[5][6]

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| N-(4-bromo-2-iodophenyl)acetamide | C₈H₇BrINO | 339.96 | 2.00 | 678 mg |

| Sodium sulfide nonahydrate | Na₂S·9H₂O | 240.18 | 6.00 | 721 mg |

| Copper(I) iodide | CuI | 190.45 | 0.200 | 38.0 mg |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 4.00 mL |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | - | 1.6 mL |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | As needed |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a round-bottom flask is added N-(4-bromo-2-iodophenyl)acetamide (678 mg, 2.00 mmol).

-

N,N-Dimethylformamide (4.00 mL) is added to dissolve the starting material.

-

Sodium sulfide nonahydrate (721 mg, 6.00 mmol) and copper(I) iodide (38.0 mg, 0.200 mmol) are subsequently added to the solution.

-

The reaction mixture is stirred and heated to 80 °C. The progress of the reaction can be monitored by TLC.

-

After the initial reaction is complete, the mixture is cooled to room temperature.

-

Concentrated hydrochloric acid (1.6 mL) is carefully added, and the mixture is stirred and heated at 80 °C for an additional 12 hours.

-

Upon completion, the reaction is cooled to room temperature, and saturated aqueous sodium bicarbonate solution (20 mL) is slowly added to neutralize the acid.

-

The product is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 4:1 v/v) to yield this compound.[5][6]

Expected Yield: Approximately 29.5% (134 mg).[5][6]

Mechanistic Insights: A Stepwise Elucidation

The conversion of N-(4-bromo-2-iodophenyl)acetamide to this compound is a multi-step process. While a detailed mechanistic study for this specific reaction is not extensively reported, a plausible pathway can be proposed based on established principles of copper-catalyzed C-S cross-coupling and intramolecular cyclization reactions.

Caption: Proposed mechanistic pathway for the synthesis.

-

Sulfide Displacement: The reaction is initiated by the nucleophilic attack of the sulfide ion (from sodium sulfide) on the carbon bearing the iodo group. The greater reactivity of the C-I bond compared to the C-Br bond ensures regioselective substitution. Copper(I) iodide likely plays a crucial role as a catalyst in this step, facilitating the C-S bond formation through an Ullmann-type coupling mechanism.[7][8]

-

Formation of a Thiolate Intermediate: This initial substitution leads to the formation of a thiolate intermediate.

-

Acid-Catalyzed Cyclization: The subsequent addition of concentrated hydrochloric acid serves two purposes. Firstly, it protonates the amide carbonyl, rendering it more electrophilic. Secondly, it facilitates the intramolecular nucleophilic attack of the thiolate onto the activated amide carbon.

-

Dehydration and Aromatization: The resulting cyclized intermediate then undergoes dehydration, driven by the formation of the stable aromatic benzothiazole ring system, to yield the final product, this compound.

Comparative Analysis: Alternative Synthetic Routes

While the described copper-catalyzed method is effective, it is instructive to consider alternative strategies for the synthesis of substituted benzothiazoles, particularly those employing palladium catalysis, which have gained prominence in recent years.

Palladium-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

A powerful and modern approach to benzothiazole synthesis involves the palladium-catalyzed intramolecular C-H functionalization of thiobenzanilides.[9][10][11][12] This method obviates the need for a pre-installed leaving group (such as iodine) on the aniline ring.

Caption: Simplified overview of the palladium-catalyzed alternative route.

In this approach, a thiobenzanilide, which can be prepared from the corresponding aniline and a thioacylating agent, undergoes cyclization in the presence of a palladium catalyst. The mechanism typically involves the oxidative addition of a Pd(0) or Pd(II) catalyst into an ortho C-H bond, followed by reductive elimination to form the C-S bond and regenerate the active catalyst. These reactions often require an oxidant to facilitate the catalytic cycle. While potentially offering higher yields and broader substrate scope, this method may necessitate the use of more expensive palladium catalysts and ligands.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from N-(4-bromo-2-iodophenyl)acetamide. The presented copper-catalyzed intramolecular cyclization protocol is a reliable and accessible method for obtaining this valuable heterocyclic building block. The discussion of the reaction mechanism and a comparison with modern palladium-catalyzed alternatives are intended to equip researchers with a comprehensive understanding of the available synthetic strategies. The continued development of efficient and selective methods for the synthesis of substituted benzothiazoles will undoubtedly fuel further advancements in medicinal chemistry and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 5304-21-2 [chemicalbook.com]

- 6. This compound CAS#: 5304-21-2 [m.chemicalbook.com]

- 7. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Spectroscopic Data of 6-Bromo-2-methyl-1,3-benzothiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methyl-1,3-benzothiazole, a key intermediate in pharmaceutical and materials science research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic heteroaromatic system. The benzothiazole core is substituted with a bromine atom at the 6-position and a methyl group at the 2-position. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. The numbering of the benzothiazole ring system is illustrated below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its structural confirmation.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related benzothiazole derivatives. The aromatic region is expected to show an AMX spin system for the three protons on the benzene ring, and a singlet for the methyl group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | ~ 8.1 | d | J ≈ 2.0 |

| H-5 | ~ 7.6 | dd | J ≈ 8.5, 2.0 |

| H-7 | ~ 7.8 | d | J ≈ 8.5 |

| -CH₃ | ~ 2.8 | s | - |

Experimental Protocol (Typical):

A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Bromo-2-substituted-1,3-benzothiazoles

This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of 6-bromo-2-substituted-1,3-benzothiazoles, a class of compounds with significant interest in pharmaceutical research. For the purpose of this guide, we will utilize the detailed crystallographic data of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole as a case study to illustrate the experimental and computational workflow. This decision is predicated on the public availability of high-quality structural data for this close analog of 6-Bromo-2-methyl-1,3-benzothiazole, allowing for a robust and instructive analysis. The principles and techniques described herein are directly applicable to the broader class of benzothiazole derivatives.

The Significance of Benzothiazoles in Drug Discovery

Benzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] This versatile heterocyclic system is known to interact with a diverse range of biological targets, leading to applications such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] The substitution pattern on the benzothiazole ring system, particularly at the C2 and C6 positions, has been shown to be crucial for modulating biological activity.[1] A precise understanding of the three-dimensional structure of these molecules at an atomic level is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of 6-Bromo-2-substituted-benzothiazoles

The synthesis of 6-bromo-benzothiazole derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted 4-bromoaniline with an appropriate reagent to form the thiazole ring. For instance, the synthesis of this compound can be accomplished by reacting N-(4-bromo-2-iodophenyl)acetamide with sodium sulfide.[6][7]

The Art and Science of Crystallization

Crystallization is a critical step that often requires empirical optimization.[8][9][10] The goal is to facilitate the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. The compound should be fully soluble at an elevated temperature and sparingly soluble at room temperature. For many benzothiazole derivatives, solvents like ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate can be effective.[6][7]

-

Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[10]

-

Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.

-

Slow Evaporation: Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should begin to form.

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

Part 2: Deciphering the Code: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Workflow of Crystal Structure Determination

The journey from a single crystal to a refined molecular structure follows a well-defined path, as illustrated in the diagram below.

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors like absorption. This step yields a reflection file (e.g., in .hkl format) that contains the Miller indices (h,k,l) and the intensity of each reflection.

-

Structure Solution: Using the processed data, the initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. The program SHELXL is widely used for this purpose. During refinement, the atomic coordinates, displacement parameters (describing thermal motion), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and for any unresolved electron density. The final results are typically reported in a Crystallographic Information File (CIF).

Part 3: The Unveiled Structure: Results and Discussion for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole

The crystal structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole provides a detailed picture of its molecular geometry and packing in the solid state.[3][6][7]

Crystallographic Data

The key crystallographic parameters for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole are summarized in the table below.[6]

| Parameter | Value |

| Chemical Formula | C₈H₆BrNS₂ |

| Formula Weight | 260.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.7843 (4) |

| b (Å) | 3.9514 (2) |

| c (Å) | 11.6076 (5) |

| β (°) | 96.353 (4) |

| Volume (ų) | 446.01 (3) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.017 |

| Weighted R-factor (wR2) | 0.033 |

Molecular Structure

The molecular structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole reveals a nearly planar benzothiazole ring system.[3][6][7] The dihedral angle between the benzene and thiazole rings is reported to be very small, indicating a high degree of conjugation.[6]

Caption: Schematic of the molecular structure of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole with atom numbering.

The bond lengths within the benzothiazole core are consistent with a delocalized π-electron system. The aromatic character of the benzene and thiazole rings can be further quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). Studies on this compound show a higher degree of aromaticity in the benzene ring compared to the thiazole ring.[6]

Conclusion

The precise determination of the crystal structure of 6-bromo-2-substituted-benzothiazoles, exemplified here by the analysis of 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, provides invaluable insights for drug development professionals. This knowledge of the molecule's three-dimensional geometry, conformational preferences, and intermolecular interactions is fundamental for understanding its physicochemical properties and for designing more potent and selective drug candidates. The methodologies outlined in this guide, from synthesis and crystallization to the intricacies of X-ray diffraction analysis, represent a robust framework for the structural elucidation of novel pharmaceutical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 5304-21-2 [m.chemicalbook.com]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. This compound|lookchem [lookchem.com]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methyl-1,3-benzothiazole in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-2-methyl-1,3-benzothiazole, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and actionable experimental protocols.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide synthesizes the known physicochemical properties of the compound to predict its behavior in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this paper provides a robust framework for its determination, empowering researchers to generate reliable data in their own laboratory settings. We will explore the molecular characteristics that govern its solubility and provide a detailed, self-validating experimental protocol for its precise measurement.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound (CAS No: 5304-21-2) is a solid at room temperature with the following known properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNS | --INVALID-LINK--[1][2] |

| Molecular Weight | 228.11 g/mol | --INVALID-LINK--[1] |

| Melting Point | 82-84 °C | --INVALID-LINK--[1] |

| Boiling Point | 299.1 ± 13.0 °C (Predicted) | --INVALID-LINK--[1] |

| Density | 1.644 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[1] |

| pKa | 1.00 ± 0.10 (Predicted) | --INVALID-LINK--[1] |

| Physical Form | Solid, Beige | --INVALID-LINK--[1] |

The benzothiazole moiety imparts a degree of aromaticity and polarity due to the presence of nitrogen and sulfur heteroatoms.[3] The bromine atom and methyl group further influence the molecule's lipophilicity and potential for intermolecular interactions. The predicted pKa suggests it is a very weak base.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between the solute and the solvent.

Caption: Intermolecular forces governing solubility.

Based on its structure, this compound is a moderately polar molecule. The presence of the aromatic system and the bromine and methyl substituents contribute to its lipophilicity, suggesting good solubility in non-polar and moderately polar solvents. The nitrogen and sulfur atoms in the thiazole ring introduce polarity, allowing for dipole-dipole interactions with polar solvents.

Predicted Solubility Profile:

-

High Solubility: In chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene) due to favorable van der Waals forces and π-π stacking.

-

Good to Moderate Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). Synthesis procedures confirm its solubility in ethyl acetate and DMF.[1][2][4]

-

Moderate to Low Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol). While some interaction is possible, the lack of strong hydrogen bond-donating or -accepting capabilities on the solute may limit solubility.

-

Low to Insoluble: In highly polar solvents like water and non-polar aliphatic hydrocarbons like hexane. Synthesis purification often employs hexane as an anti-solvent, suggesting low solubility.[1][2] A related compound, 2-amino-6-bromo-1,3-benzothiazole, is only slightly soluble in water.[5]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow:

References

- 1. This compound CAS#: 5304-21-2 [m.chemicalbook.com]

- 2. This compound | 5304-21-2 [chemicalbook.com]

- 3. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-amino-6-bromo-1,3- Benzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

An In-depth Technical Guide on the Theoretical Properties of 6-Bromo-2-methyl-1,3-benzothiazole: Dipole Moment and Electron Density

For Immediate Release

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 6-Bromo-2-methyl-1,3-benzothiazole, incorporates a bromine atom, which can significantly influence its electronic properties and metabolic stability. Understanding the dipole moment and electron density distribution is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Theoretical Framework: Dipole Moment and Electron Density

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron charge. It is a critical parameter in determining how a molecule will interact with other polar molecules, including water and biological macromolecules. A significant dipole moment can enhance solubility and influence ligand-receptor binding.

Electron density distribution provides a more detailed picture of the charge distribution within the molecule. Regions of high electron density are susceptible to electrophilic attack, while regions of low electron density are prone to nucleophilic attack. The molecular electrostatic potential (MESP) map, derived from electron density calculations, is a powerful tool for visualizing these reactive sites.

Computational Methodology: A Self-Validating Protocol

The theoretical properties of this compound can be accurately determined using quantum chemical calculations, specifically Density Functional Theory (DFT). The following protocol, based on methodologies successfully applied to similar benzothiazole derivatives, provides a reliable pathway for these calculations.[1][2]

Experimental Protocol: DFT-Based Calculation of Dipole Moment and Electron Density

-

Molecular Geometry Optimization:

-

The initial structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

A conformational analysis is performed to identify the lowest energy conformer.[1]

-

The geometry of the most stable conformer is then optimized using DFT at the B3LYP/6-311G(d,p) level of theory.[1][2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry at the same level of theory to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Electronic Properties:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the dipole moment and the electron density.

-

The molecular electrostatic potential (MESP) is calculated and mapped onto the electron density surface to visualize the electrophilic and nucleophilic regions.

-

Frontier Molecular Orbitals (HOMO and LUMO) energies are calculated to assess the molecule's chemical reactivity and kinetic stability.[1][2]

-

-

Analysis of Electron Delocalization:

-

To further understand the electron distribution, indices of aromaticity such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) can be calculated.[3][4][5] These calculations provide quantitative measures of π-electron delocalization within the fused ring system.

-

Expected Results and Data Presentation

Based on studies of analogous compounds like 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, it is anticipated that the benzene ring will exhibit a higher degree of aromaticity and π-electron delocalization compared to the thiazole ring.[3][4][5] The bromine atom and the sulfur and nitrogen heteroatoms are expected to significantly influence the overall dipole moment and the landscape of the MESP.

Table 1: Predicted Theoretical Properties of this compound

| Property | Expected Value/Description |

| Dipole Moment (Debye) | A non-zero value indicating polarity, influenced by the bromo, methyl, and heteroatom substituents. |

| HOMO Energy (eV) | Negative value, indicating the energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Negative or small positive value, indicating the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | A measure of chemical reactivity; a smaller gap suggests higher reactivity.[1] |

| Electron Density | Concentrated around the electronegative nitrogen and sulfur atoms, and the bromine atom. |

| MESP | Negative potential (red/yellow) near the N and S atoms, indicating nucleophilic character. Positive potential (blue) near the hydrogen atoms. |

| HOMA (Benzene Ring) | Close to 1, indicating high aromaticity.[3][4] |

| HOMA (Thiazole Ring) | Lower than the benzene ring, indicating less aromatic character.[3][4] |

Visualizing the Computational Workflow and Molecular Structure

The following diagrams illustrate the molecular structure of this compound and the computational workflow for determining its theoretical properties.

Caption: Molecular structure of this compound.

Caption: Computational workflow for theoretical property calculation.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into its dipole moment and electron density, which are fundamental to understanding its chemical behavior and potential as a drug candidate. The application of these theoretical methods facilitates a more informed and efficient drug discovery process.

References

Discovery and first synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-methyl-1,3-benzothiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental properties, detail a validated synthetic protocol, and discuss the chemical principles that underpin its formation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of this key chemical building block.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in modern chemistry.[1] Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of a wide array of functional molecules. Derivatives of benzothiazole are found in pharmaceuticals such as the neuroprotective agent Riluzole, dyes like Thioflavin T used in amyloid plaque detection, and accelerators for the sulfur vulcanization of rubber.[1]

This compound emerges not as a final product with a singular application, but as a crucial intermediate. Its value lies in the strategic placement of its functional groups: the methyl group at the 2-position and, most importantly, the bromine atom at the 6-position. This bromine atom serves as a versatile synthetic handle, enabling chemists to introduce further complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), thereby facilitating the construction of extensive libraries of novel compounds for screening in drug discovery and materials science.[2] This guide focuses on the foundational synthesis of this valuable precursor.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its successful synthesis, handling, and purification. The key attributes of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 5304-21-2 | [3][4] |

| Molecular Formula | C₈H₆BrNS | [3][4] |

| Molecular Weight | 228.11 g/mol | [3] |

| Appearance | Pale yellow liquid/solid | [4] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 299.1 ± 13.0 °C (Predicted) | [3] |

| Density | 1.644 ± 0.06 g/cm³ (Predicted) | [3] |

Primary Synthesis: A Mechanistic and Practical Approach

While numerous methods exist for the general synthesis of benzothiazoles, a specific and reliable protocol for this compound has been well-documented.[2][5] The following pathway proceeds from N-(4-bromo-2-iodophenyl)acetamide, leveraging a copper-catalyzed carbon-sulfur bond formation followed by an acid-mediated intramolecular cyclization.

Overall Reaction Scheme

The synthesis can be visualized as a two-stage, one-pot process:

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the mechanism is key to troubleshooting and adapting the synthesis.

-

Formation of the Thiol Precursor: The reaction is initiated by dissolving N-(4-bromo-2-iodophenyl)acetamide in N,N-dimethylformamide (DMF), a polar aprotic solvent ideal for solvating the reactants. Sodium sulfide (Na₂S·9H₂O) acts as the sulfur source. The crucial component is Copper(I) iodide (CuI), which serves as a catalyst. It facilitates a nucleophilic aromatic substitution, where the sulfur nucleophile displaces the iodide atom on the benzene ring. Iodide is a better leaving group than bromide, ensuring regioselective substitution at the 2-position. This forms an in-situ thio-intermediate.

-

Intramolecular Cyclization and Dehydration: After the initial C-S bond formation, concentrated hydrochloric acid is added. The acid serves two purposes. First, it hydrolyzes the acetamide group (-NHCOCH₃) to a primary amine (-NH₂). Second, it protonates the carbonyl oxygen of the former amide group, making the carbon more electrophilic. The neighboring thiol group (-SH) then acts as a nucleophile, attacking this electrophilic carbon. This intramolecular cyclization forms a heterocyclic intermediate, which subsequently dehydrates under the acidic and heated conditions (80 °C) to yield the aromatic benzothiazole ring system.[6]

Caption: Key mechanistic stages in benzothiazole ring formation.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, followed by proper purification and characterization, ensures the integrity of the final product.

Materials:

-

N-(4-bromo-2-iodophenyl)acetamide (2.00 mmol, 678 mg)

-

Sodium sulfide nonahydrate (6.00 mmol, 721 mg)

-

Copper(I) iodide (0.200 mmol, 38.0 mg)

-

N,N-dimethylformamide (DMF) (4.00 mL)

-

Concentrated Hydrochloric Acid (1.6 mL)

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate (4:1, v/v) eluent

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve N-(4-bromo-2-iodophenyl)acetamide (678 mg, 2.00 mmol) in N,N-dimethylformamide (4.00 mL).[6]

-

Addition of Reagents: Add sodium sulfide nonahydrate (721 mg, 6.00 mmol) and copper(I) iodide (38.0 mg, 0.200 mmol) to the solution.[6]

-

Initial Heating: Stir the reaction mixture at 80 °C. Monitor the reaction for completion (e.g., by TLC).

-

Cyclization: After completion, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid (1.6 mL) and resume stirring at 80 °C for 12 hours.[6]

-

Work-up - Neutralization: At the end of the reaction period, cool the mixture and add saturated aqueous sodium bicarbonate solution (20 mL) to neutralize the excess acid.[3]

-

Work-up - Extraction: Perform an extraction with ethyl acetate (2 x 50 mL). Combine the organic layers.[3]

-

Work-up - Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.[3]

-

Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography, using a hexane/ethyl acetate (4:1, v/v) mixture as the eluent to afford the final product.[3]

This procedure yields this compound (134 mg, 29.5% yield).[3] The success of the synthesis is validated by characterization of the purified product (e.g., NMR, Mass Spectrometry, and melting point determination) to confirm its identity and purity.

Structural Significance and Aromaticity

The structure of benzothiazole derivatives is nearly planar, which is crucial for their electronic properties.[7][8] The fusion of the benzene and thiazole rings results in a delocalized π-electron system. Studies on related structures, like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, show that the benzene ring exhibits a substantially higher degree of aromaticity compared to the thiazole ring.[7][8][9] This electronic feature is fundamental to the reactivity and application of these molecules, influencing how they interact with biological targets or participate in further chemical transformations.

Broader Applications and Future Directions

The true utility of this compound is as a scaffold for creating more complex molecules with potential therapeutic value. The benzothiazole core is a known pharmacophore in compounds with anticancer and antibacterial activities.[5][10][11] The bromine atom at the 6-position is the key to unlocking this potential, providing a reliable site for introducing new functional groups and building molecular diversity. Researchers can leverage this building block to synthesize novel derivatives for high-throughput screening in programs targeting cancer, infectious diseases, and neurodegenerative disorders.

References

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. This compound CAS#: 5304-21-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. ijper.org [ijper.org]

- 6. This compound | 5304-21-2 [chemicalbook.com]

- 7. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-Bromo-2-methyl-sulfanyl-1,3-benzo-thia-zole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Biological mechanism of action of 6-Bromo-2-methyl-1,3-benzothiazole derivatives

An In-Depth Technical Guide on the Biological Mechanism of Action of 6-Bromo-2-methyl-1,3-benzothiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,3-benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][3][4] The versatility of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses specifically on derivatives of the this compound core, exploring the intricate biological mechanisms that underpin their therapeutic potential. The strategic placement of a bromine atom at the C-6 position and a methyl group at the C-2 position is often a key determinant of molecular interactions and subsequent biological activity, a concept consistently validated through structure-activity relationship (SAR) studies.[2][5]

Part 1: Anticancer Mechanisms of Action

Derivatives of the this compound scaffold have emerged as potent antiproliferative agents, demonstrating cytotoxicity against a range of human cancer cell lines, including those of the breast, pancreas, colon, and lung.[6][7][8] Their mechanism of action is not monolithic; rather, these compounds engage multiple, distinct molecular targets crucial for cancer cell survival and proliferation.

Inhibition of Key Cellular Kinases

A primary mechanism for the anticancer effect of certain benzothiazole derivatives is the inhibition of protein kinases, particularly tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival.

Causality of Action: Many 2-phenyl-1,3-benzothiazole derivatives have been found to mimic the ATP-competitive binding of natural inhibitors like quercetin to the active site of tyrosine kinases.[4] The benzothiazole scaffold serves as a rigid anchor, allowing specific substituents to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes tumor growth.

Disruption of Microtubule Dynamics

The integrity of the cellular microtubule network is essential for mitosis. Disruption of this network is a clinically validated anticancer strategy.

Mechanism: Certain benzothiazole derivatives function as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, the induction of apoptosis.[9] This mechanism is confirmed visually through confocal microscopy, which shows a distinct collapse of the microtubule network in treated cells.[9]

Diagram 1: General Experimental Workflow for MTT Assay This workflow outlines the standard procedure for assessing the cytotoxicity of benzothiazole derivatives on cancer cell lines.

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Inhibition of DNA Topoisomerase IIα

DNA topoisomerase IIα is an essential enzyme that modulates DNA topology, facilitating processes like replication and chromosome segregation. Its inhibition is a key mechanism for several established chemotherapeutic agents.

Mechanism: Specific benzothiazole derivatives act as potent human topoisomerase IIα inhibitors with IC50 values in the nanomolar range.[10] Mechanistic studies indicate that these compounds are not DNA intercalators or traditional "topoisomerase poisons" (which stabilize the enzyme-DNA cleavage complex). Instead, they appear to bind directly to the enzyme, potentially at the DNA-binding site or an allosteric site, thereby preventing its catalytic activity.[10] This direct interaction with the enzyme represents a more targeted and potentially less genotoxic mechanism of action.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected benzothiazole derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |

| Phenylacetamide Benzothiazole (4l) | Pancreatic Cancer | Putative: Cannabinoid Receptors | Low micromolar | [6] |

| Pyridine-based Benzothiazole (29) | HepG2 (Liver) | Apoptosis Induction | 48 nM | [8] |

| Sulfonamide-based Benzothiazole (40) | MCF-7 (Breast) | Not Specified | 34.5 µM | [8][11] |

| N'-formyl-carbohydrazide BTA (65) | LNCaP (Prostate) | Not Specified | 11.2 µg/mL | [8] |

| N-amino tosylated Benzothiazole (BM3) | Human Topo IIα | Topoisomerase IIα Inhibition | 39 nM | [10] |

| Marine-Inspired Benzothiazole (7i) | MDA-MB-231 (Breast) | RXRα Antagonism | ~5-10 µM | [12] |

Part 2: Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. This compound derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][5][13]

Inhibition of Essential Microbial Enzymes

The antimicrobial efficacy of these compounds stems from their ability to inhibit enzymes that are vital for pathogen survival but are absent or structurally different in humans, providing a degree of selective toxicity.

Key Microbial Targets:

-

DNA Gyrase: This bacterial topoisomerase is essential for DNA replication. Benzothiazole derivatives can inhibit its activity, leading to a bactericidal effect.[5][14]

-

Dihydrofolate Reductase (DHFR): An enzyme critical for the synthesis of nucleic acids and amino acids. Its inhibition starves the pathogen of essential building blocks.[5][14]

-

CYP51 (Sterol 14-demethylase): In fungi, this enzyme is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. Inhibition disrupts membrane integrity, leading to fungal cell death.[15]

-

Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. SAR studies have shown that substitutions at the 7-position of the benzothiazole ring, such as with a bromo group, can enhance inhibitory activity against this target.[5]

Diagram 2: Multi-Target Antimicrobial Mechanism This diagram illustrates how benzothiazole derivatives can inhibit multiple key pathways in microbial cells.

Caption: Benzothiazole derivatives inhibit multiple essential microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for quantifying the antimicrobial potency of a compound.

-

Preparation: A two-fold serial dilution of the benzothiazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Part 3: Neuroprotective Mechanisms of Action

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates therapeutic strategies that can address multiple pathological pathways simultaneously.[17] Benzothiazole derivatives are being actively investigated as multi-target-directed ligands (MTDLs) for AD.[18]

Multi-Target-Directed Ligand (MTDL) Approach

The benzothiazole scaffold serves as a versatile platform for designing single molecules capable of interacting with several biological targets implicated in AD pathology.

Key Neuroprotective Targets:

-

Cholinesterase Inhibition: Derivatives are designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This action aims to alleviate the cholinergic deficit observed in AD patients.[17][18]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B activity is elevated in the brains of AD patients and is linked to oxidative stress and the regulation of β-amyloid production. Inhibition of MAO-B can therefore have disease-modifying effects.[17]

-

Histamine H3 Receptor (H3R) Antagonism: H3Rs are presynaptic autoreceptors that regulate the release of various neurotransmitters, including acetylcholine and glutamate. Antagonizing H3R can enhance cognitive function.[17]

-

Amyloid-β (Aβ) Aggregation Modulation: Some benzothiazole hybrids have shown the ability to interfere with the aggregation of the Aβ peptide, a key event in the formation of amyloid plaques.[18]

The well-known neuroprotective drug Riluzole (2-amino-6-trifluoromethoxy-benzothiazole), used to treat amyotrophic lateral sclerosis (ALS), underscores the potential of this scaffold in treating neurodegenerative diseases.[18][19]

Diagram 3: Multi-Target Strategy for Alzheimer's Disease This diagram shows how a single benzothiazole derivative can modulate multiple targets in Alzheimer's disease pathology.

Caption: A multi-target approach for Alzheimer's using benzothiazole derivatives.

Conclusion

The this compound scaffold is a remarkably versatile core for the development of potent, targeted therapeutic agents. The biological mechanisms of its derivatives are diverse, ranging from the inhibition of specific enzymes critical for cancer cell proliferation and microbial survival to the multi-faceted modulation of pathways involved in neurodegeneration. The consistent finding that substitutions at key positions, such as the C-6 bromo group, significantly influence biological activity underscores the power of structure-activity relationship studies. Further exploration and optimization of this chemical scaffold hold immense promise for addressing significant unmet needs in oncology, infectious diseases, and neurology.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijprems.com [ijprems.com]

- 19. sddn.es [sddn.es]

Photophysical properties of 6-Bromo-2-methyl-1,3-benzothiazole and its derivatives

An In-Depth Technical Guide to the Photophysical Properties of 6-Bromo-2-methyl-1,3-benzothiazole and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of this compound and its derivatives. Benzothiazole-based fluorophores are of significant interest due to their versatile applications in medicinal chemistry, materials science, and as fluorescent probes. This document delves into the synthesis, photophysical characterization, structure-property relationships, and experimental protocols relevant to this class of compounds. By synthesizing technical data with practical insights, this guide aims to equip researchers with the foundational knowledge required to effectively utilize and further develop these promising molecules.

Introduction to Benzothiazoles: A Privileged Scaffold

The benzothiazole moiety is a bicyclic heterocyclic aromatic compound that has garnered substantial attention in various scientific disciplines. Its rigid, planar structure and extended π-conjugated system often give rise to intrinsic fluorescence, making it a valuable building block for the design of fluorescent materials and probes.[1] The derivatization of the benzothiazole core allows for the fine-tuning of its electronic and, consequently, its photophysical properties, enabling the development of molecules with tailored absorption and emission characteristics.

This compound serves as a key intermediate and a foundational structure for a diverse range of derivatives. The presence of the bromine atom at the 6-position not only influences the molecule's electronic properties but also provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[2] This guide will explore the fundamental photophysical principles governing this molecule and its analogues, providing a framework for their rational design and application.

Synthesis and Derivatization Strategies

The synthetic route to this compound is well-established. A common method involves the reaction of N-(4-bromo-2-iodophenyl)acetamide with sodium sulfide, followed by acid-catalyzed cyclization.[3][4][5] This approach provides a reliable means to access the core benzothiazole structure.

Caption: General synthetic workflow for this compound.

Derivatization is key to unlocking the full potential of the benzothiazole scaffold. For instance, Suzuki cross-coupling reactions can be employed to introduce various aryl groups, thereby extending the π-conjugation and modulating the photophysical properties. This modularity allows for the creation of a library of compounds with diverse fluorescent characteristics.

Core Photophysical Properties

The photophysical behavior of a molecule is dictated by how it interacts with light. For fluorescent molecules like benzothiazoles, the key processes are the absorption of photons, leading to an excited state, and the subsequent emission of photons as the molecule returns to its ground state.

Absorption and Emission Spectra

Benzothiazole derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible region of the electromagnetic spectrum, with emission maxima appearing at longer wavelengths in the visible region. The specific wavelengths of absorption and emission are highly dependent on the electronic nature of the substituents attached to the benzothiazole core.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as bioimaging. Benzothiazole-based fluorophores can exhibit a wide range of quantum yields depending on their structure and environment.[6]

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This property is also sensitive to the molecular environment and can be used for advanced fluorescence sensing applications.

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A larger Stokes shift is often advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.

Data Summary

While specific photophysical data for this compound is not extensively reported in the literature, the following table presents data for representative benzothiazole derivatives to illustrate the range of properties that can be achieved through structural modification.

| Compound/Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Reference |

| 2-(4-methoxyphenyl)benzothiazole | Methanol | ~330-340 | ~380-450 | - | - | |

| Benzothiazole-difluoroborate (OMe/OMe) | Toluene | 498 | 524 | 0.880 | 988 | [6] |

| Thienyl-benzothiazole derivatives | Various | 384-418 | 430-607 | >0.5 | 4158-7921 | [7] |

Note: The data presented is for structurally related compounds and serves to illustrate the general photophysical properties of the benzothiazole class.

Structure-Property Relationships: The Key to Rational Design

The ability to predict and control the photophysical properties of benzothiazole derivatives lies in understanding the relationship between their chemical structure and their electronic behavior.

Caption: Influence of structural modifications on photophysical properties.

-

Electron Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) generally leads to a red-shift (longer wavelength) in both absorption and emission, while electron-withdrawing groups (EWGs) cause a blue-shift (shorter wavelength). This is due to the modulation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Extended Conjugation: Extending the π-conjugated system, for example, by adding aromatic rings, typically results in a significant red-shift and an increase in the molar extinction coefficient.

-

The Heavy Atom Effect: The bromine atom in this compound can promote intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield and potentially induce phosphorescence, a phenomenon where light is emitted from the triplet state.[2]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible characterization of photophysical properties is crucial. The following are standard protocols for acquiring key data.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound of known concentration in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene). The choice of solvent is critical as it can influence the spectral properties.

-

Serial Dilutions: Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Data Acquisition: Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λabs). The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield.

Caption: Workflow for comprehensive fluorescence characterization.

Methodology:

-

Emission Spectrum:

-

Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

-

Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum and identify the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength to the λem.

-

Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.

-

-

Quantum Yield Determination (Relative Method):

-

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

-

Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (ηs2 / ηr2) * (Ar / As)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

η is the refractive index of the solvent

-

A is the absorbance at the excitation wavelength

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

-

Applications and Future Directions

The tunable photophysical properties of this compound derivatives make them attractive for a variety of applications:

-

Fluorescent Probes and Chemosensors: Their sensitivity to the local environment can be exploited to design probes for detecting metal ions, pH, and biologically relevant molecules.[8]

-

Organic Light-Emitting Diodes (OLEDs): Benzothiazole-based materials have been investigated for use in OLEDs due to their potential for high fluorescence efficiency and color tuning.[2]

-

Bioimaging: Derivatives with long emission wavelengths and high quantum yields are promising candidates for cellular and in vivo imaging.[9]

-

Drug Development: The benzothiazole scaffold is found in a number of pharmacologically active compounds, and fluorescence can be used as a tool to study their mechanism of action and distribution.[10]

Future research in this area will likely focus on the development of derivatives with near-infrared (NIR) emission for deep-tissue imaging, improved photostability, and multi-functional probes capable of both sensing and therapeutic action.

Conclusion

This compound is a versatile platform for the development of novel fluorescent materials. A thorough understanding of its synthesis, photophysical properties, and structure-property relationships is essential for the rational design of new derivatives with tailored functionalities. The experimental protocols outlined in this guide provide a solid foundation for the characterization of these exciting compounds, paving the way for their application in a wide range of scientific and technological fields.

References

- 1. mdpi.com [mdpi.com]

- 2. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 3. This compound | 5304-21-2 [chemicalbook.com]

- 4. This compound CAS#: 5304-21-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Use of 6-Bromo-2-methyl-1,3-benzothiazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of the Benzothiazole Core

The benzothiazole moiety is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological and pharmaceutical importance, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The ability to functionalize this core at specific positions is paramount for modern drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[3][4]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using 6-Bromo-2-methyl-1,3-benzothiazole as a key building block. We will move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into optimizing reaction parameters, troubleshooting common challenges, and unlocking the full synthetic potential of this valuable intermediate.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex. The process unfolds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[6] The electron-rich nature of the benzothiazole ring system can influence the kinetics of this step.

-

Transmetalation: The organic group from the activated organoboron species (an 'ate' complex formed with a base) is transferred to the palladium(II) center, displacing the halide. The choice of base is critical for activating the boronic acid.[7][8]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final 2-methyl-6-aryl-1,3-benzothiazole product and regenerating the Pd(0) catalyst, which re-enters the cycle.

A unique feature of benzothiazole substrates is the potential for the heterocyclic nitrogen to coordinate with the palladium center. This interaction can facilitate the oxidative addition step, potentially enabling the use of ligand-free catalyst systems under certain conditions.[6]

Optimizing Key Reaction Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium source, the base, the solvent, and the boronic acid partner.

Palladium Catalyst and Ligand Selection

The choice of catalyst is critical and depends on the reactivity of the coupling partners.

-

Traditional Catalysts (Pd(0) Sources): Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used, air-sensitive catalyst that is effective for many applications.[1] It often requires elevated temperatures.

-

Modern Pre-catalysts (Pd(II) Sources): Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are air-stable and are reduced in situ to the active Pd(0) species. They are almost always used in combination with a phosphine ligand.

-

Bulky Phosphine Ligands: For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, or trialkylphosphines like P(t-Bu)₃) can dramatically accelerate the rate-limiting oxidative addition step and improve yields under milder conditions.[5][7]

-

Ligand-Free Systems: As noted, the benzothiazole nitrogen may act as an internal ligand. In some cases, this allows for a "ligand-free" protocol, typically using a robust palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6] This simplifies the reaction setup but may not be universally applicable.

The Critical Role of the Base

The base serves multiple roles in the catalytic cycle, but its primary function is to activate the boronic acid to form a more nucleophilic boronate 'ate' complex, which is necessary for transmetalation.[4][7]

-

Inorganic Carbonates (Na₂CO₃, K₂CO₃): These are common, cost-effective bases suitable for a wide range of substrates. They are often used in aqueous/organic solvent mixtures.[3][6]

-

Phosphates (K₃PO₄): A stronger base than carbonates, potassium phosphate is often effective in anhydrous conditions or when coupling less reactive partners.[1] It is particularly useful for reactions involving sensitive functional groups.

-

Fluorides (CsF, KF): Cesium fluoride or potassium fluoride can be used, especially when base-labile functional groups like esters are present, as they are less harsh than carbonates or phosphates.[7][9]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.

-

Ethereal Solvents (Dioxane, THF): 1,4-Dioxane is a high-performing solvent for Suzuki couplings, often used with water.[1][6] Tetrahydrofuran (THF) is another common choice.

-

Aromatic Solvents (Toluene): Toluene is effective, particularly for higher temperature reactions.[1]

-

Polar Aprotic Solvents (DMF): Dimethylformamide can be an excellent solvent, especially for substrates with poor solubility in other organic media.[3][10]

-

Biphasic Systems: A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is very common. This system effectively dissolves both the organic substrates and the inorganic base.[1][6] Degassing the solvent to remove dissolved oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Data Presentation: Representative Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki coupling of brominated benzothiazole derivatives, providing a valuable starting point for optimization.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd₂(dba)₃ (10) | None | Na₂CO₃ (2) | Dioxane / H₂O (2:1) | Reflux | 4 | 83 | [6] |

| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane / H₂O (4:1) | 95 | 31 | 75 | [1][12] |

| 3 | PdCl₂ (0.5) | 2-phenylimidazole (1) | K₂CO₃ (2) | Anhydrous DMF | 120 | 17-48 | 80-95 | [3][10] |

| 4 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Dioxane / H₂O | 80-100 | 4-24 | Good | [13] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be toxic or flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Method Using Pd(PPh₃)₄